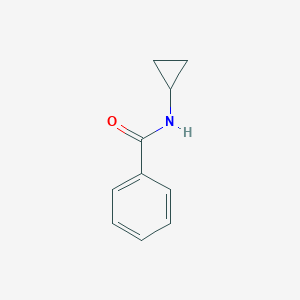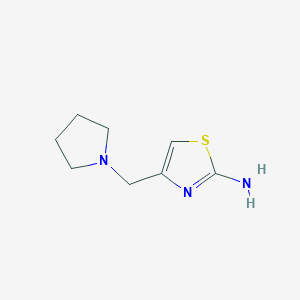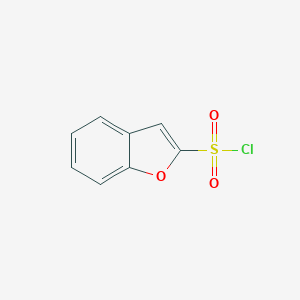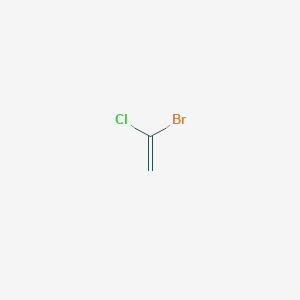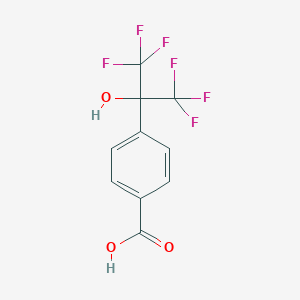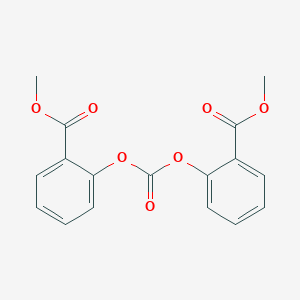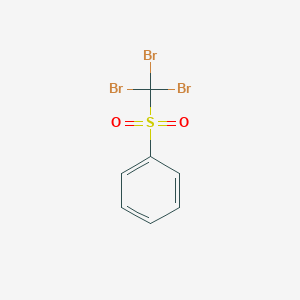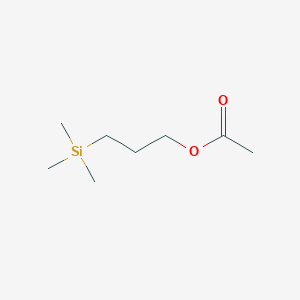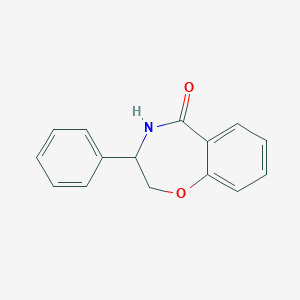
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one, also known as DOB, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent hallucinogen that produces psychedelic effects similar to those of LSD. DOB was first synthesized in 1967 by Alexander Shulgin, a chemist who was interested in exploring the potential of psychoactive compounds.
作用机制
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one acts as a partial agonist at the serotonin 5-HT2A receptor, which is located in the prefrontal cortex and other brain regions. Activation of this receptor leads to increased glutamate release and altered neural activity, which is thought to underlie the psychedelic effects of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.
生化和生理效应
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by changes in neural activity in the prefrontal cortex and other brain regions. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
实验室实验的优点和局限性
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce robust and long-lasting effects. However, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one is also associated with a high risk of adverse effects, such as cardiovascular toxicity and psychological distress. These limitations must be taken into account when designing and conducting experiments with 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.
未来方向
There are several future directions for research on 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens. One area of interest is the development of novel compounds that selectively target the 5-HT2A receptor and produce fewer adverse effects. Another direction is the investigation of the therapeutic potential of hallucinogens for the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular and cellular mechanisms of action of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.
合成方法
The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with phenylacetonitrile to form 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.
科学研究应用
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one activates the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has also been used to investigate the mechanisms of action of other hallucinogens, such as LSD and psilocybin.
属性
CAS 编号 |
18237-57-5 |
|---|---|
产品名称 |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C15H13NO2/c17-15-12-8-4-5-9-14(12)18-10-13(16-15)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,16,17) |
InChI 键 |
FNXRXHIGVBYNLC-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
规范 SMILES |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
同义词 |
3,4-Dihydro-3-phenyl-1,4-benzoxazepin-5(2H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



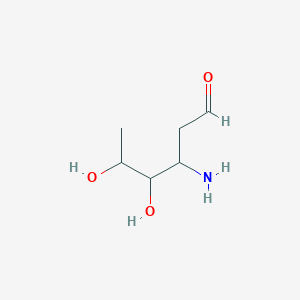

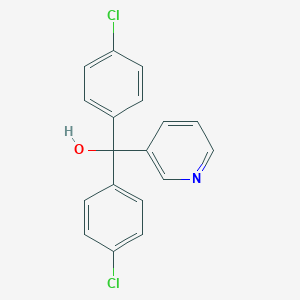
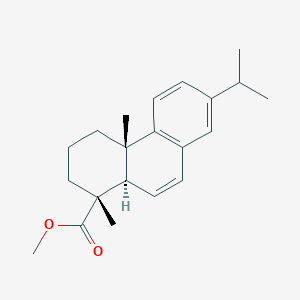
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
